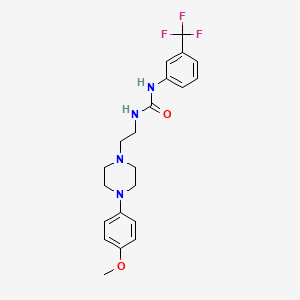

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O2/c1-30-19-7-5-18(6-8-19)28-13-11-27(12-14-28)10-9-25-20(29)26-17-4-2-3-16(15-17)21(22,23)24/h2-8,15H,9-14H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRNNHVGYWKOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene dibromide to form 1-(2-bromoethyl)-4-(4-methoxyphenyl)piperazine.

Urea Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds with piperazine moieties often exhibit antidepressant effects. The presence of the methoxyphenyl group may contribute to serotonin receptor modulation, making this compound a candidate for further studies in treating depression-related disorders .

Anticancer Potential

Preliminary studies suggest that derivatives of piperazine-containing urea compounds can exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its ability to inhibit tumor growth, warranting further investigation into its anticancer mechanisms .

Anticonvulsant Properties

The anticonvulsant potential of related compounds has been documented, with structural analogs showing efficacy in seizure models. This suggests that 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea could be explored for its neuroprotective effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent functionalization to introduce the trifluoromethyl and methoxy groups. The synthetic pathways can be optimized to enhance yield and purity, which is crucial for pharmacological testing.

| Synthetic Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of Piperazine | 4-Methoxyphenyl halide, Ethylene diamine | Reflux in solvent | High |

| Urea Formation | Isocyanate derivative | Room temperature | Moderate |

| Trifluoromethylation | Trifluoromethylating agent | Under inert atmosphere | Variable |

Case Study 1: Antidepressant Activity

A study published in 2020 highlighted the antidepressant-like effects of structurally similar compounds in animal models. The research demonstrated significant reductions in behavioral despair, suggesting a mechanism involving serotonin reuptake inhibition .

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives of this compound could inhibit cell proliferation with IC50 values comparable to established chemotherapeutics . Further SAR (Structure-Activity Relationship) studies are needed to optimize efficacy.

Case Study 3: Neuroprotective Effects

A recent investigation into the neuroprotective properties of related piperazine compounds indicated potential anticonvulsant effects, providing a rationale for exploring this compound's efficacy against seizure disorders .

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets such as receptors and enzymes. The piperazine ring and the trifluoromethylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- SAR Development : The target compound’s combination of -CF₃ and -OCH₃ groups provides a balance between lipophilicity and solubility, making it a candidate for further optimization in CNS or kinase-targeting drug discovery.

- Synthetic Feasibility : High yields in analogues (e.g., 85–93% in ) suggest scalable synthesis.

- Biological Potential: Structural similarity to FAK activators () and GPCR ligands () warrants testing in relevant assays.

Biologische Aktivität

The compound 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea , also known by its chemical structure and various synonyms, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C25H31N3O3

- Molecular Weight : 421.532 g/mol

- Density : 1.166 g/cm³

- Boiling Point : 620.1°C

- LogP : 2.999

These properties suggest that the compound has suitable characteristics for biological activity, particularly in terms of permeability and solubility.

The compound is hypothesized to act primarily as an acetylcholinesterase inhibitor , which is significant in enhancing cholinergic neurotransmission. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where increased acetylcholine levels can alleviate symptoms associated with cognitive decline .

Biological Activity and Therapeutic Applications

Recent studies have highlighted several key areas where this compound exhibits biological activity:

- Neuroprotective Effects :

- Antidiabetic Properties :

- Antimicrobial Activity :

Study on Acetylcholinesterase Inhibition

A detailed study investigated the inhibition properties of various piperazine derivatives, including our compound of interest. The results indicated a significant reduction in acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative disease therapies:

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | 8.9 ± 0.2 | |

| Acarbose (standard) | 14.70 ± 0.11 |

Antidiabetic Activity Assessment

Another study assessed the antidiabetic potential of piperazine derivatives, where our compound was included as part of a broader investigation into structural analogs:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Piperazine Derivative A | 50 ± 0.5 | α-amylase Inhibitor |

| Piperazine Derivative B | 40 ± 0.2 | α-glucosidase Inhibitor |

| 1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea | Not Specified | Potential Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.